4-(Hydroxymethyl)phenoxyacetic acid

Catalog No.
S570388
CAS No.
68858-21-9
M.F
C9H10O4
M. Wt
182.17 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(Hydroxymethyl)phenoxyacetic acid

CAS Number

68858-21-9

Product Name

4-(Hydroxymethyl)phenoxyacetic acid

IUPAC Name

2-[4-(hydroxymethyl)phenoxy]acetic acid

Molecular Formula

C9H10O4

Molecular Weight

182.17 g/mol

InChI

InChI=1S/C9H10O4/c10-5-7-1-3-8(4-2-7)13-6-9(11)12/h1-4,10H,5-6H2,(H,11,12)

InChI Key

VUCNQOPCYRJCGQ-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1CO)OCC(=O)O

Synonyms

4-(Hydroxymethyl)phenoxyaceticacid;68858-21-9;hmplinker;4-Hydroxymethylphenoxyaceticacid;2-[4-(hydroxymethyl)phenoxy]aceticacid;2-(4-(Hydroxymethyl)phenoxy)aceticacid;p-(Hydroxymethyl)phenoxyaceticacid;MFCD00057827;SBB059335;4-Hmpaa;4-phenoxyaceticacid;HMPA-LINKER;HMPAODER;HPALINKER;PubChem11987;AC1L4XYM;AC1Q5WQD;ACMC-1B2RE;Oprea1_767209;KSC489O6N;55730_ALDRICH;H2515_SIGMA;SCHEMBL166364;55730_FLUKA;CTK3I9766

Canonical SMILES

C1=CC(=CC=C1CO)OCC(=O)O

4-(Hydroxymethyl)phenoxyacetic acid (HMPA), also known as 4-hydroxymethylphenoxyacetic acid, is a small organic molecule with the chemical formula C9H10O4. Its origin is likely synthetic, as there is no mention of a natural source in the scientific literature. HMPA finds significance in scientific research primarily as a linker molecule in bioconjugation reactions. Bioconjugation involves attaching biomolecules (such as proteins, antibodies, or drugs) to other molecules or surfaces. HMPA functions as a versatile linker due to the presence of both a carboxylic acid group and a hydroxyl group, allowing for easy attachment to various biomolecules and target materials.


Molecular Structure Analysis

HMPA possesses a unique structure containing several functional groups:

  • Aromatic ring: A central benzene ring provides rigidity and a hydrophobic character to the molecule.
  • Carboxylic acid group (COOH): This group at the second position of the molecule allows for amide bond formation with biomolecules containing amine groups (e.g., proteins, antibodies).
  • Hydroxyl group (OH): The hydroxyl group at the fourth position offers another point for chemical attachment, enabling conjugation with various functional groups [].

The combination of these functionalities makes HMPA a valuable tool for creating stable and specific bioconjugates for various applications in research and medicine [].


Chemical Reactions Analysis

Synthesis

Bioconjugation Reactions

HMPA participates in various bioconjugation reactions. Here's an example:

  • Amide bond formation: The carboxylic acid group of HMPA reacts with the primary amine group of a biomolecule (e.g., protein) to form an amide bond. This conjugation creates a stable linkage between the biomolecule and another molecule or surface.

R-NH2 (Biomolecule) + C9H9O4COOH (HMPA) -> R-NH-C(O)-C9H9O4 (Bioconjugate) + H2O

(Where R represents the rest of the biomolecule)

Other Relevant Reactions


Physical And Chemical Properties Analysis

  • Melting point: 110-113°C.
  • Boiling point: No data available.
  • Solubility: Soluble in organic solvents like dimethylformamide (DMF) and dichloromethane (DCM). Insoluble in water [].
  • Stability: Stable under normal storage conditions.

Synthesis and Characterization

  • Synthesis: HMPA can be synthesized through various methods, including the reaction of p-hydroxymethylphenol with chloroacetic acid in the presence of a base. []
  • Characterization: Studies have characterized HMPA's physical and chemical properties, including its melting point, solubility, and spectral data (e.g., NMR, IR). [, ]

Potential Applications

  • Biomedical Research: HMPA shares structural similarities with some biologically active compounds, leading to its potential exploration in drug discovery and development. However, further research is required to understand its specific biological effects and potential therapeutic applications.
  • Material Science: The presence of both a hydroxyl group and a carboxylic acid group in HMPA suggests its potential use as a building block for the synthesis of various materials. However, further studies are needed to explore its suitability for specific material applications.

XLogP3

0.6

GHS Hazard Statements

Aggregated GHS information provided by 162 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (99.38%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

68858-21-9

Wikipedia

4-(Hydroxymethyl)phenoxyacetic acid

Dates

Modify: 2023-08-15

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